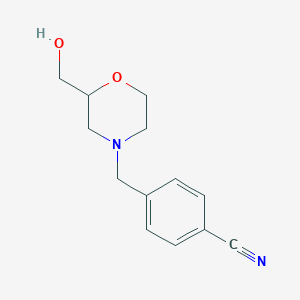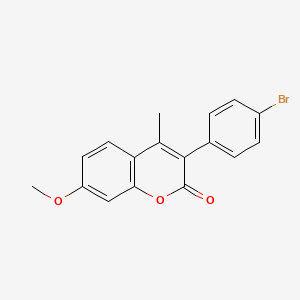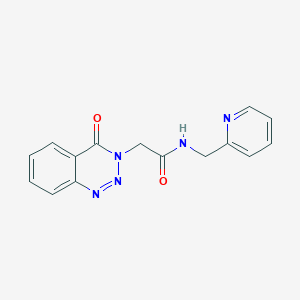
5-bromo-2-chloro-N-(3-cyclobutyl-1-methyl-1H-pyrazol-5-yl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-chloro-N-(3-cyclobutyl-1-methyl-1H-pyrazol-5-yl)pyridine-3-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a pyridine derivative that has shown promise in a variety of applications, including as a potential therapeutic agent.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-chloro-N-(3-cyclobutyl-1-methyl-1H-pyrazol-5-yl)pyridine-3-carboxamide is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and physiological effects:
Studies have shown that 5-bromo-2-chloro-N-(3-cyclobutyl-1-methyl-1H-pyrazol-5-yl)pyridine-3-carboxamide has a variety of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the activity of certain signaling pathways that are involved in cancer cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-bromo-2-chloro-N-(3-cyclobutyl-1-methyl-1H-pyrazol-5-yl)pyridine-3-carboxamide in lab experiments is that it has shown promise as a potential therapeutic agent for the treatment of cancer. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use as a therapeutic agent.
Direcciones Futuras
There are several potential future directions for research on 5-bromo-2-chloro-N-(3-cyclobutyl-1-methyl-1H-pyrazol-5-yl)pyridine-3-carboxamide. One area of interest is to further investigate its mechanism of action, in order to better understand how it works and how it can be optimized as a therapeutic agent. Another potential direction is to explore its potential use in combination with other chemotherapeutic agents, in order to enhance its efficacy. Additionally, further studies are needed to investigate its safety and toxicity profile, in order to determine its potential for use in clinical settings.
Métodos De Síntesis
The synthesis of 5-bromo-2-chloro-N-(3-cyclobutyl-1-methyl-1H-pyrazol-5-yl)pyridine-3-carboxamide involves several steps. The starting material is 3-cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-bromo-2-chloropyridine to form the desired compound.
Aplicaciones Científicas De Investigación
5-bromo-2-chloro-N-(3-cyclobutyl-1-methyl-1H-pyrazol-5-yl)pyridine-3-carboxamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a chemotherapeutic agent.
Propiedades
IUPAC Name |
5-bromo-2-chloro-N-(5-cyclobutyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrClN4O/c1-20-12(6-11(19-20)8-3-2-4-8)18-14(21)10-5-9(15)7-17-13(10)16/h5-8H,2-4H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOXGNLEPMPVQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CCC2)NC(=O)C3=C(N=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-(3-cyclobutyl-1-methyl-1H-pyrazol-5-yl)pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(3-Chloroanilino)-2-oxoethyl]sulfonyl}acetic acid](/img/structure/B2418913.png)
![N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2418915.png)


![(2,4-dimethoxyphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2418919.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2418923.png)
![5-((2-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2418924.png)
![5-[(4-isopropylphenyl)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2418925.png)


![10H-Dibenzo[b,e][1,4]oxaborinin-10-ol](/img/structure/B2418930.png)